Methyl petroselinate is the methyl ester of petroselinic acid, a monounsaturated fatty acid. It is found naturally in the seeds of plants from the Apiaceae (Umbelliferae) family, such as parsley and coriander. [, ] Methyl petroselinate is categorized as a fatty acid ester, specifically an unsaturated fatty acid methyl ester. [] Scientific research utilizes methyl petroselinate primarily as a model compound for studying the reactivity and properties of unsaturated fatty acid esters. [, ]
Molecular Structure Analysis
Methyl petroselinate (methyl 6-cis-octadecenoate) possesses a long hydrocarbon chain with a cis double bond located at the 6th carbon atom from the carboxyl group. [, ] This structural characteristic distinguishes it from its isomer, methyl oleate, which has the double bond at the 9th position. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using shift reagents like Eu(fod)3 and Pr(fod)3, has been instrumental in elucidating the specific structural features of methyl petroselinate. [, ]
Chemical Reactions Analysis
Cross-Metathesis Reactions: The reactivity of the double bond in methyl petroselinate makes it a suitable substrate for cross-metathesis reactions, leading to the synthesis of novel compounds with potential applications in various fields. []
Renewable Feedstock: As a derivative of a natural oil, methyl petroselinate holds promise as a renewable feedstock for producing platform chemicals and bio-based materials. []
Biological Research:
Model Compound for Unsaturated Fatty Acids: Methyl petroselinate's structural similarity to other unsaturated fatty acids allows researchers to use it as a model compound for studying oxidation processes and other chemical transformations relevant to lipid chemistry. []
Physical and Chemical Properties Analysis
Methyl petroselinate is a colorless liquid at room temperature. [] Its viscosity has been a subject of study, with research investigating its dependence on temperature. [] Additionally, NMR studies utilizing shift reagents have provided valuable insights into the chemical shifts of protons within the methyl petroselinate molecule. [, , ] These shifts are influenced by the presence and concentration of the shift reagents, offering a deeper understanding of the electronic environment around the different protons in the molecule. []
Applications
Analytical Chemistry:
NMR Shift Reagent Studies: Methyl petroselinate serves as a model compound for investigating the effects of lanthanide shift reagents on NMR spectra. [, , ] These studies aid in understanding the relationship between molecular structure and NMR chemical shifts.
Food Science and Technology:
Food Analysis: Methyl petroselinate is used as a standard in the analysis of fatty acid composition in various foods. []
Future Directions
Exploring Green Chemistry Applications: The successful cross-metathesis of methyl petroselinate with eugenol under mild conditions opens avenues for developing sustainable and environmentally friendly synthetic routes for valuable chemicals. [] Future research could focus on expanding the scope of such reactions using other bio-based substrates and catalysts.
Related Compounds
Oleic Acid
Compound Description: Oleic acid is an omega-9 fatty acid with the chemical formula CH₃(CH₂)₇CH=CH(CH₂)₇COOH. It is a common monounsaturated fatty acid found in various animal and vegetable fats and oils. [, , , ]
Methyl Oleate
Compound Description: Methyl oleate is the methyl ester of oleic acid, with the chemical formula CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₃. It is a common fatty acid methyl ester (FAME) found in biodiesel and is also used as a solvent and lubricant. [, ]
Relevance: Methyl oleate is the methyl ester counterpart of oleic acid and shares the same structural relationship with Methyl petroselinate as oleic acid does. Like Methyl petroselinate, it can be derived from natural sources and used as a starting material in cross-metathesis reactions with compounds like eugenol to synthesize new chemical compounds [].
Methyl Erucate
Compound Description: Methyl erucate is the methyl ester of erucic acid, with the chemical formula CH₃(CH₂)₇CH=CH(CH₂)₁₁COOCH₃. It is a fatty acid methyl ester (FAME) found in some vegetable oils, particularly rapeseed oil. []
Relevance: Like Methyl petroselinate, Methyl erucate belongs to the class of unsaturated fatty acid methyl esters. They share structural similarities, both having a single double bond but differing in the length of the carbon chain beyond the double bond. These similarities make them suitable substrates for cross-metathesis reactions with compounds like eugenol, offering opportunities to synthesize new chemical compounds from renewable sources [].
Linoleic Acid
Compound Description: Linoleic acid is a polyunsaturated omega-6 fatty acid with the chemical formula CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₇COOH. It is an essential fatty acid for humans and is found in various vegetable oils. []
Relevance: While structurally different from Methyl petroselinate due to having two double bonds, Linoleic acid represents another important unsaturated fatty acid analyzed alongside Methyl petroselinate in the study utilizing NMR analysis with shift reagents []. This research highlights the application of analytical techniques for differentiating between various unsaturated fatty acids, including Methyl petroselinate.
Linolenic Acid
Compound Description: Linolenic acid is a polyunsaturated omega-3 fatty acid with the chemical formula CH₃CH₂CH=CHCH₂CH=CHCH₂CH=CH(CH₂)₇COOH. It is an essential fatty acid found in certain plant oils, such as flaxseed oil and canola oil. []
Relevance: Similar to Linoleic acid, Linolenic acid, with its three double bonds, represents another class of unsaturated fatty acid studied alongside Methyl petroselinate in the context of NMR analysis with shift reagents []. This study showcases the ability to differentiate and analyze a variety of unsaturated fatty acids, including Methyl petroselinate, using advanced analytical techniques.
Petroselinic Acid
Compound Description: Petroselinic acid is an unsaturated fatty acid with the chemical formula CH₃(CH₂)₁₀CH=CH(CH₂)₄COOH. It is an isomer of oleic acid, with the double bond located at the 6th carbon atom from the carboxyl group. [, , ]
Relevance: Petroselinic acid is the direct precursor to Methyl petroselinate, formed by esterifying petroselinic acid with methanol. Research on petroselinic acid, especially its oxidation process, directly relates to understanding the potential degradation pathways of Methyl petroselinate []. For instance, the volatile aldehydes produced during petroselinic acid oxidation provide insights into potential byproducts formed during Methyl petroselinate storage or processing.
Formaldehyde Dimethyl Acetal
Compound Description: Formaldehyde dimethyl acetal is an organic compound with the chemical formula CH₂(OCH₃)₂. It is used as a solvent, a reagent in organic synthesis, and a building block for other chemicals. []
Relevance: Formaldehyde dimethyl acetal is a key reactant in the ethylaluminium dichloride-induced reaction with methyl 10-undecenoate to synthesize homoallyl ethers []. This reaction pathway, although not directly involving Methyl petroselinate, provides insights into potential synthetic applications of unsaturated fatty acid esters like Methyl petroselinate in producing valuable homoallyl ether derivatives.
Acetaldehyde Dimethyl Acetal
Compound Description: Acetaldehyde dimethyl acetal is an organic compound with the chemical formula CH₃CH(OCH₃)₂. It is used as a flavoring agent, a reagent in organic synthesis, and a solvent. []
Relevance: Similar to formaldehyde dimethyl acetal, Acetaldehyde dimethyl acetal is another reactant used in the ethylaluminium dichloride-induced reaction to synthesize different homoallyl ether derivatives []. The successful utilization of acetaldehyde dimethyl acetal with unsaturated esters emphasizes the potential versatility of Methyl petroselinate as a starting material for producing diverse homoallyl ethers with potential applications in various fields.
Isobutyraldehyde Dimethyl Acetal
Compound Description: Isobutyraldehyde dimethyl acetal is an organic compound with the chemical formula (CH₃)₂CHCH(OCH₃)₂. It is primarily used as a reagent in organic synthesis. []
Relevance: As with the other mentioned acetals, Isobutyraldehyde dimethyl acetal participates in the ethylaluminium dichloride-induced reaction with unsaturated esters to yield unique homoallyl ether compounds []. The successful reaction with isobutyraldehyde dimethyl acetal further highlights the potential of Methyl petroselinate as a versatile starting material for synthesizing a diverse range of homoallyl ethers with potentially valuable applications.
Pivaldehyde Dimethyl Acetal
Compound Description: Pivaldehyde dimethyl acetal is an organic compound with the chemical formula (CH₃)₃CCH(OCH₃)₂. It is mainly used as a reagent in organic synthesis. []
Relevance: Like the other acetals mentioned, Pivaldehyde dimethyl acetal is employed in the ethylaluminium dichloride-induced reaction with unsaturated esters, leading to the creation of distinct homoallyl ethers []. The successful reaction with pivaldehyde dimethyl acetal underscores the potential versatility of Methyl petroselinate as a building block for synthesizing a diverse library of homoallyl ethers with potential uses in various applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mc-Val-Cit-PAB is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-aminobenzyl (PAB) spacer that allows the peptide to be linked to active compounds, such as anticancer agents. Mc-Val-Cit-PAB is cleaved in vivo by cathepsin B, a protease highly expressed in cancer cells, which confers specificity of the ADC to cancer cells. Upon cleavage by cathepsin B, the active compound is released at the target site. Mc-Val-Cit-PAB has been used in the synthesis of an ADC containing the tubulin polymerization inhibitor KGP05. It has also been used as a precursor in the synthesis of Mc-Val-Cit-PABC-PNP. N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide is used as a reagent to prepare antibody-drug conjugates, which are compounds that selectively deliver cytotoxic drugs to a tumor-associated antigen. MC-Val-Cit-PAB, also known as MC-Val-Cit-PAB-OH, is a cathepsin cleavable ADC peptide linker. MC-Val-Cit-PAB is useful for making ADC conjugate (antibody-drug conjugate). FDA approved drugs such as brentuximab vedotin used this linker. * * * * * Please also : #610235: MC-Val-Cit-PAB (ADC peptide linker) and #610234: MC-Val-Cit-PAB-PNP (ADC peptide linker); #620108 Val-cit-PAB-OH (ADC peptide linker).